
4-Nitro-4'-aminodiphenyl sulfone
Overview
Description
4-Nitro-4'-aminodiphenyl sulfone (CAS: Not explicitly provided; synonym: 4-((4-Nitrophenyl)sulfonyl)aniline) is a diphenyl sulfone derivative featuring a nitro group (-NO₂) at the 4-position and an amino group (-NH₂) at the 4'-position of the biphenyl backbone. It is synthesized via nitration and sulfonation reactions, as described in early synthetic protocols . Studies by Winkelmann et al. () demonstrated its systemic activity against Mycobacterium bovis (tubercle bacilli) and Plasmodium berghei (malaria parasite) in murine models, with efficacy comparable to diamino-diphenyl sulfone (DDS).
Structurally, the sulfone group (-SO₂-) enhances stability and influences binding interactions, as seen in its role as a precursor to DDS derivatives through reductive metabolic pathways . Deuterated analogs (e.g., 4-Nitro-4'-aminodiphenyl-d4 sulfone) are commercially available for isotopic labeling studies in pharmacokinetic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-4'-aminodiphenyl sulfone typically involves the nitration of aniline followed by sulfonylation. One common method includes the nitration of aniline to form 4-nitroaniline, which is then reacted with a sulfonyl chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-4'-aminodiphenyl sulfone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives and substituted sulfonyl compounds .
Scientific Research Applications
Scientific Research Applications
2.1 Biochemical Research
One of the primary applications of 4-nitro-4'-aminodiphenyl sulfone is in biochemical research. It serves as a reference standard in analytical methods and is utilized in metabolic studies to trace biochemical pathways. Its ability to form reactive intermediates upon reduction allows researchers to investigate interactions with proteins and nucleic acids, which is crucial for understanding pharmacological effects.
2.2 Pharmacokinetic Studies
The compound is also employed in pharmacokinetic studies to understand drug metabolism and distribution. Its stable isotope-labeled variants, such as 4-nitro-4'-aminodiphenyl-d4 sulfone, enhance tracking precision during these studies, making it invaluable in drug development.
2.3 Environmental Applications
In environmental science, this compound is used as a surfactant in wastewater treatment processes. Its properties facilitate the removal of contaminants from water sources, contributing to environmental remediation efforts .
Industrial Applications
3.1 Polymer Chemistry
In polymer chemistry, this compound acts as a curing agent for epoxy resins, enhancing their thermal stability and mechanical properties. It is commonly blended with tetrafunctional epoxy resins for applications in oil field technologies and flame-retardant materials .
3.2 Manufacturing Processes
The compound's versatility extends to the manufacturing of plastics and other materials where its surfactant properties improve processing efficiency and product quality .
Case Study 1: Metabolic Pathway Tracing
A study conducted on the metabolic pathways of certain pharmaceuticals utilized this compound as a tracer molecule. Researchers found that the compound effectively highlighted metabolic routes, providing insights into drug interactions within biological systems.
Case Study 2: Wastewater Treatment Efficacy
In an environmental study focusing on wastewater treatment, the application of this compound demonstrated significant reductions in pollutant levels, showcasing its effectiveness as a surfactant in removing organic contaminants from treated water.
Mechanism of Action
The mechanism of action of 4-Nitro-4'-aminodiphenyl sulfone involves its interaction with specific molecular targets. The nitrophenylsulfonyl group can interact with enzymes and proteins, leading to various biochemical effects. The pathways involved in these interactions are subjects of ongoing research .
Comparison with Similar Compounds
Diamino-diphenyl Sulfone (DDS)
- Structural Difference: DDS lacks the nitro group, featuring two amino groups at the 4 and 4' positions.
- Activity: DDS is a well-established antileprosy and antimalarial drug. 4-Nitro-4'-aminodiphenyl sulfone exhibits similar activity but requires in vivo reduction to DDS-like metabolites for efficacy .
- Advantage : DDS has superior bioavailability and a proven clinical track record, whereas the nitro derivative’s therapeutic benefits were deemed marginal in comparative trials .
4-Nitro-2'-aminodiphenyl Sulfide
- Structural Difference: Replaces the sulfone group (-SO₂-) with a sulfide (-S-) and shifts the amino group to the 2'-position.
- Activity : Shows distinct spectroscopic properties (IR: 3460, 3360 cm⁻¹; NMR: δ 8.2 ppm) but lacks systemic antiparasitic activity. The sulfide group reduces oxidative stability compared to sulfones .
Sulfonic Acid Derivatives (e.g., 2-Nitro-4'-aminodiphenylamine-4-sulfonic Acid)
- Structural Difference : Features a sulfonic acid (-SO₃H) group instead of sulfone.
- Activity : Used primarily as a research chemical for quantum sensing (QS) inhibition in Vibrio harveyi by targeting LuxP receptors. The sulfonic acid group engages in hydrogen bonding with Arg residues, a mechanism distinct from sulfone-mediated VDAC binding .
Deuterated Analogs (e.g., 4-Nitro-4'-aminodiphenyl-d4 Sulfone)
- Structural Difference : Incorporates deuterium at specific positions for isotopic tracing.
Table 1. Comparative Overview of Key Compounds
Mechanistic and Industrial Insights
- VDAC Binding : Sulfone-containing compounds (e.g., sulindac sulfone) interact with Voltage-Dependent Anion Channels (VDACs) to modulate apoptosis, suggesting a broader role for sulfone moieties in oncology .
- Industrial Use: this compound is a patented intermediate in drug synthesis (e.g., phosphoric acid triamides for inflammatory diseases), with bulk pricing up to $1,732.50/250 mg .
Biological Activity
4-Nitro-4'-aminodiphenyl sulfone (commonly referred to as 4-NADPS) is an organic compound with significant biological activity, particularly in the context of pharmacology and toxicology. This article delves into its biological mechanisms, potential therapeutic applications, and relevant case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 278.28 g/mol
- Functional Groups : The compound features a nitrophenylsulfonyl group attached to an aniline moiety, which contributes to its reactivity and biological interactions.
4-NADPS exhibits its biological activity primarily through the following mechanisms:
- Cytochrome P450 Interaction : The compound is known to interact with cytochrome P450 enzymes, particularly CYP2C9. The introduction of a nitro group alters the electronic properties of the molecule, shifting its role from an activator (as seen with Dapsone) to an inhibitor of CYP2C9-mediated reactions, such as flurbiprofen hydroxylation .
- Formation of Reactive Intermediates : Upon reduction, the nitro group can generate reactive intermediates that may interact with cellular components like proteins and nucleic acids. This reactivity is crucial for understanding its pharmacological effects and potential toxicity.
- Biochemical Pathways : The compound may participate in nitration and sulfonation pathways, influencing various biochemical processes within cells.
Anticancer Potential
Recent studies have highlighted the anticancer properties of 4-NADPS. For instance, research indicates that compounds similar to 4-NADPS have shown cytotoxic effects against various cancer cell lines:
- In Vitro Studies : Flow cytometry analysis demonstrated that certain derivatives of 4-NADPS promote apoptosis in cancer cell lines, indicating potential as an anticancer agent .
- Animal Studies : In vivo experiments involving tumor-bearing mice revealed significant suppression of tumor growth when treated with 4-NADPS derivatives .
Toxicological Studies
The compound has also been implicated in toxicological studies due to its structural analogs:
- Bladder Carcinoma Cases : Historical data link exposure to similar compounds (like 4-aminobiphenyl) with increased incidence of bladder cancer among workers in chemical manufacturing settings. This suggests a potential carcinogenic risk associated with compounds containing similar functional groups .
Research Findings
A summary of key research findings regarding the biological activity of 4-NADPS is presented below:
Case Studies
- Occupational Exposure : A cohort study involving workers exposed to 4-aminobiphenyl reported a significant correlation between exposure duration and the development of bladder tumors over time .
- Experimental Models : In laboratory settings, administration of 4-NADPS derivatives resulted in observable tumor suppression in xenograft models, supporting its potential application in cancer therapy .
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 4-Nitro-4'-aminodiphenyl sulfone, and what are their critical reaction parameters?
- Methodological Answer : The compound can be synthesized via sulfonation of aniline derivatives followed by nitration. For instance, Raiziss et al. employed tin and hydrochloric acid to reduce and deacetylate intermediates like 4-Nitro-4'-acetylaminodiphenylsulphone, yielding 4,4'-diaminodiphenylsulphone . Alternatively, photochemical rearrangement of sulfonamides in concentrated sulfuric acid at high temperatures has been reported, though yields may vary . Key parameters include reaction temperature (80–100°C for acid-mediated methods), stoichiometry of reducing agents (e.g., tin:HCl ratio), and reaction time (12–24 hours for deacetylation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer : Infrared (IR) spectroscopy identifies NH₂ stretches (3280–3480 cm⁻¹) and sulfone S=O vibrations (~1150–1350 cm⁻¹). Nuclear Magnetic Resonance (NMR) in acetone-d₆ reveals aromatic proton signals at δ 7.1–8.2 ppm and NH₂ protons as broad singlets (δ ~5.1 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₂H₁₀N₂O₄S), while X-ray crystallography resolves regiochemical ambiguities in nitro/amine positioning .
Q. What analytical protocols should be followed to confirm purity in synthetic batches?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate purity against certified reference standards (e.g., SynThink’s ANDA-grade materials) . Quantify impurities via LC-MS/MS, focusing on common byproducts like deacetylated intermediates or oxidized derivatives . For bulk analysis, combine elemental analysis (C, H, N, S) with differential scanning calorimetry (DSC) to assess crystallinity and thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound derivatives?
- Methodological Answer : Discrepancies in δ values (e.g., NH₂ protons at δ 5.1 ppm vs. δ 5.5 ppm) may arise from solvent polarity (acetone-d₆ vs. DMSO-d₆) or proton exchange kinetics. To standardize
- Use deuterated solvents with controlled pH and temperature.
- Compare with structurally analogous compounds (e.g., 4,4'-diaminodiphenyl sulfone, δ NH₂ = 5.0–5.3 ppm) .
- Perform 2D NMR (COSY, HSQC) to confirm coupling patterns and assign overlapping signals .
Q. What methodologies assess the thermal and hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Use DSC to determine melting points and decomposition temperatures. Forced degradation at 80°C for 7 days in air identifies oxidation products .
- Hydrolytic Stability : Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via LC-MS/MS, focusing on sulfone-to-sulfoxide conversion or nitro group reduction . Methionine sulfone detection protocols (via performic acid oxidation) can be adapted to track sulfonic acid byproducts .
Q. How do electronic effects of substituents influence the sulfone group’s reactivity in regioselective functionalization?
- Methodological Answer : The electron-withdrawing nitro group meta to the sulfone enhances electrophilic substitution at the para-amine position. To study this:
- Perform Hammett σ⁺ analysis using substituted analogs (e.g., chloro, methoxy).
- Compare reaction rates in nitration or alkylation reactions. Computational modeling (DFT) of charge distribution and frontier molecular orbitals predicts regioselectivity .
- Validate experimentally via X-ray crystallography of reaction intermediates .
Q. What strategies optimize regioselectivity during nitro group reduction in this compound derivatives?
- Methodological Answer : Selective reduction requires controlled catalytic hydrogenation (H₂/Pd-C in ethanol) or chemoselective agents (Na₂S₂O₄ in alkaline medium). Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3) and IR loss of NO₂ stretches (1520 cm⁻¹). Competing deamination can be suppressed by buffering the reaction at pH 9–10 .
Q. How can computational modeling predict biological activity of this compound analogs?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., bacterial dihydropteroate synthase). Validate predictions with in vitro assays:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) against Mycobacterium smegmatis (IC₅₀ ≤ 1 µg/mL for active derivatives) .
- Metabolic Stability : LC-MS/MS pharmacokinetic profiling in rat plasma, measuring half-life and metabolite formation (e.g., acetylated or hydroxylated derivatives) .
Q. Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting bioactivity data for this compound analogs in published studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or compound purity. To reconcile
- Re-test compounds under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Apply one-way ANOVA to compare inhibition percentages across triplicate experiments, using Tukey’s post-hoc test (p < 0.05) to identify outliers .
- Cross-validate with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Fit data to a four-parameter logistic model (IC₅₀ = 0.5–1.0 mg/mL) using nonlinear regression (GraphPad Prism). Report Hill slopes to assess cooperativity. For transplacental transfer studies (e.g., fipronil sulfone), use compartmental pharmacokinetic modeling to estimate maternal-fetal transfer rates .
Properties
IUPAC Name |
4-(4-nitrophenyl)sulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c13-9-1-5-11(6-2-9)19(17,18)12-7-3-10(4-8-12)14(15)16/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZVYFFBWHBWMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075162 | |
Record name | 4-[(4-Nitrophenyl)sulfonyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1948-92-1 | |
Record name | 4-[(4-Nitrophenyl)sulfonyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1948-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-4'-aminodiphenyl sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1948-92-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(4-Nitrophenyl)sulfonyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-nitrophenyl)sulfonylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-((4-Nitrophenyl)sulfonyl)aniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE77AYQ4NX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.